![molecular formula C14H26N2O2 B11775952 tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11775952.png)
tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound with a tert-butyl ester group It is known for its unique structure, which includes a bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the aminomethyl group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex bicyclic structures .
Biology and Medicine: In medicinal chemistry, tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets .
Industry: The compound can be used in the synthesis of specialty chemicals and materials, where its bicyclic structure imparts unique physical and chemical properties .
Mechanism of Action
The mechanism by which tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design .
Comparison with Similar Compounds
- tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
- tert-Butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Comparison: While these compounds share a similar bicyclic framework, tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness can lead to different reactivity and applications in synthesis and medicinal chemistry .
Biological Activity
tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other diseases influenced by cellular signaling pathways. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.37 g/mol
- CAS Number : 1823258-62-3
Research indicates that this compound may exert its biological effects primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha isoform. The inhibition of these enzymes is linked to various cellular processes, including:
- Cell Proliferation : Inhibition of PI3K signaling can lead to reduced cellular proliferation in cancer cells.
- Apoptosis Induction : The compound may enhance apoptosis in tumor cells by disrupting survival signaling pathways.
- Anti-inflammatory Effects : It has potential applications in treating inflammatory diseases by modulating immune cell activity.
Biological Activity Data
Case Studies and Research Findings
-
Anti-Cancer Properties :
A study highlighted the compound's efficacy in inhibiting the growth of various cancer cell lines, including those from breast and colon cancers. The mechanism was attributed to its ability to inhibit PI3K signaling pathways, which are often dysregulated in tumors. -
Inflammatory Diseases :
Research has shown that this compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its selective action on PI3K pathways suggests a dual role in both cancer therapy and inflammation management.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-5-4-6-12(16)8-10(7-11)9-15/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
WDKTXMYBFRLTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CN |
Origin of Product |
United States |
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